N,N-Dipropyltryptamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Psychedelic Effects and Serotonin Receptor Interaction

Research suggests DPT produces hallucinogenic effects, possibly mediated by its interaction with serotonin receptors in the brain, particularly 5-HT2A and 5-HT1A receptors. Studies in rodents have shown that blocking these receptors can significantly reduce DPT's behavioral effects, implying their role in the drug's mechanism of action [].

Preclinical Research

DPT research is primarily preclinical, meaning it is conducted on animals before human trials. While there are limited studies, some investigations have explored DPT's ability to induce head-twitch responses in mice, similar to other hallucinogens, and its effects on rats trained to discriminate between different psychedelic drugs [].

Potential Therapeutic Applications

Early investigations suggest DPT might hold promise for therapeutic uses, but more research is needed. However, due to its psychoactive properties, human studies are limited [].

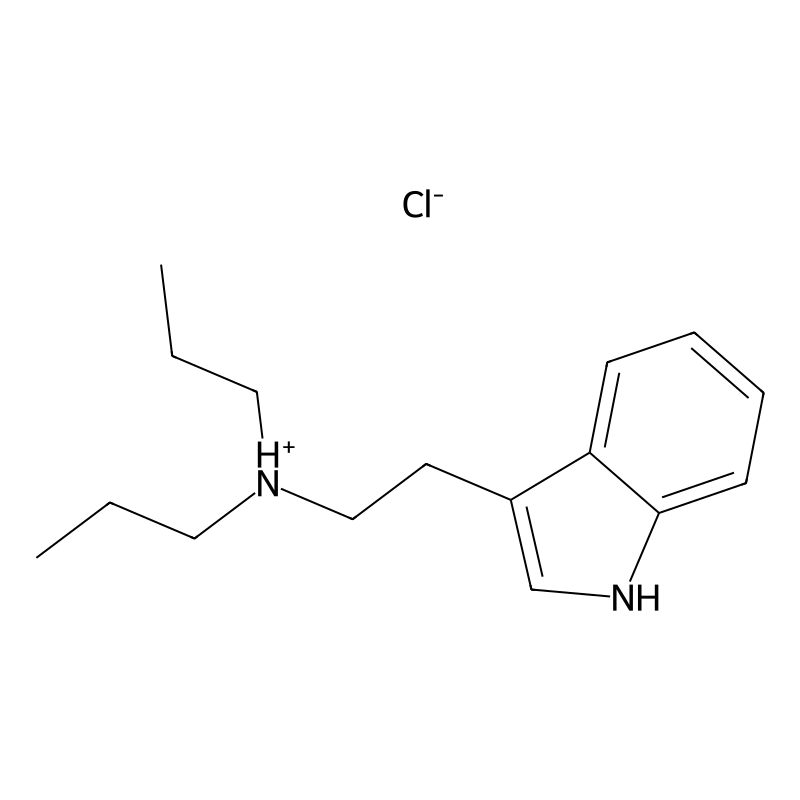

N,N-Dipropyltryptamine hydrochloride, commonly referred to as N,N-Dipropyltryptamine, is a synthetic compound belonging to the tryptamine family. Its chemical structure is characterized by the presence of a tryptamine backbone with two propyl groups attached to the nitrogen atom. The molecular formula for N,N-Dipropyltryptamine hydrochloride is C₁₆H₂₅ClN₂, and it has a molecular weight of approximately 280.83 g/mol. This compound is primarily known for its psychedelic properties and has been utilized in various research contexts since its emergence as a designer drug in the late 1960s .

The exact mechanism of DPT's psychedelic effects remains under investigation. However, it is believed to act through its interaction with various neurotransmitter systems, particularly serotonin receptors in the brain []. DPT inhibits the reuptake of serotonin, leading to increased levels of this neurotransmitter in the synaptic cleft and potentially contributing to its psychoactive effects [].

N,N-Dipropyltryptamine hydrochloride has found applications primarily in research settings rather than therapeutic contexts. Its use as an entheogen in spiritual practices has been documented, particularly among certain religious groups that utilize it for sacramental purposes. Additionally, it serves as a subject for neuropharmacological studies aimed at understanding the mechanisms underlying psychedelic experiences and their potential therapeutic implications .

Interaction studies have shown that N,N-Dipropyltryptamine hydrochloride acts on multiple serotonin receptors, particularly 5-HT₂A and 5-HT₁A receptors. The modulation of these receptors appears crucial for its psychoactive effects. Research indicates that selective antagonists for these receptors can significantly alter the behavioral responses elicited by this compound, highlighting its complex pharmacological profile .

N,N-Dipropyltryptamine hydrochloride shares structural similarities with several other compounds in the tryptamine class. Below is a comparison with some notable compounds:

| Compound Name | Molecular Formula | Psychoactive Effects | Unique Features |

|---|---|---|---|

| N,N-Dimethyltryptamine | C₁₂H₁₆N₂ | Intense psychedelic experience | Widely studied; found endogenously |

| N,N-Diethyltryptamine | C₁₄H₁₈N₂ | Psychedelic effects | Less potent than N,N-Dimethyltryptamine |

| 5-Methoxy-N,N-dimethyltryptamine | C₁₄H₁₈N₂O | Psychedelic effects | Contains a methoxy group at position 5 |

| Bufotenin | C₁₃H₁₈N₂O | Hallucinogenic effects | Derived from certain plants; less studied |

N,N-Dipropyltryptamine hydrochloride is unique due to its specific structural configuration and distinct psychoactive profile compared to its closely related analogs .